2-(4-cyano-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-cyano-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a cyano group and an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-cyano-1H-pyrazol-1-yl)acetic acid is the insect ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with its target, the insect ryanodine receptor, and acts as a possible activator . This interaction results in changes in the receptor’s function, leading to the desired insecticidal effect .
Biochemical Pathways
It is known that the compound’s action on the ryanodine receptor can disrupt calcium ion channels in insects, leading to paralysis and death .
Pharmacokinetics
The compound’s physical form as a powder suggests that it could be readily absorbed and distributed in the target organism’s body. The impact of these properties on the compound’s bioavailability remains to be studied.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of calcium ion channels in insects. This disruption leads to paralysis and death, making the compound an effective insecticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the reaction of pyrazole derivatives with cyanoacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the cyanoacetic acid, followed by nucleophilic substitution on the pyrazole ring. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyano-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-cyano-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyano-pyrazol-1-YL)-butyric acid
- (4-Cyano-pyrazol-1-YL)-but-2-enoic acid dimethylamide
Uniqueness
2-(4-cyano-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications.
Properties
IUPAC Name |
2-(4-cyanopyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-1-5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWNVQLIGQBNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545583-99-0 | |
Record name | 2-(4-cyano-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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